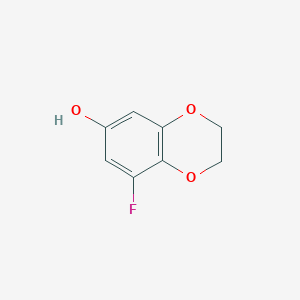
3-fluoro-2-(propan-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-2-(propan-2-yl)benzoic acid is a chemical compound with the molecular formula C10H11FO2 . It is a derivative of benzoic acid, where a fluorine atom is attached at the 3rd position and a propan-2-yl group is attached at the 2nd position of the benzene ring .
Molecular Structure Analysis
The molecular structure of 3-fluoro-2-(propan-2-yl)benzoic acid can be represented by the InChI code: 1S/C10H11FO2/c1-6(2)7-4-3-5-8(9(7)11)10(12)13/h3-6H,1-2H3,(H,12,13) . This indicates that the molecule consists of a benzene ring with a fluorine atom and a propan-2-yl group attached, along with a carboxylic acid group .Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-fluoro-2-(propan-2-yl)benzoic acid involves the introduction of a fluoro group onto a benzene ring, followed by the addition of a propan-2-yl group to the carboxylic acid functional group. This can be achieved through a series of reactions starting with commercially available starting materials.", "Starting Materials": ["Benzene", "Fluorine gas", "Propan-2-ol", "Sodium hydroxide", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium nitrite", "Copper(I) chloride", "Sodium borohydride", "Bromine", "Sodium hydroxide", "Sodium carbonate", "2-bromo-3-fluorotoluene", "Sodium hydroxide", "Carbon dioxide", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "2-(propan-2-yl)benzoic acid"], "Reaction": ["1. Nitration of benzene with a mixture of nitric and sulfuric acid to yield nitrobenzene", "2. Reduction of nitrobenzene to aniline using sodium borohydride", "3. Diazotization of aniline with sodium nitrite and hydrochloric acid to yield diazonium salt", "4. Coupling of diazonium salt with 2-bromo-3-fluorotoluene in the presence of copper(I) chloride to yield 3-fluoro-2-(bromomethyl)aniline", "5. Treatment of 3-fluoro-2-(bromomethyl)aniline with sodium hydroxide to yield 3-fluoro-2-(methylamino)toluene", "6. Bromination of 3-fluoro-2-(methylamino)toluene with bromine in the presence of sodium hydroxide to yield 2-bromo-3-fluorotoluene", "7. Hydrolysis of 2-bromo-3-fluorotoluene with sodium hydroxide to yield 3-fluoro-2-toluic acid", "8. Carboxylation of 3-fluoro-2-toluic acid with carbon dioxide in the presence of methanol and sodium hydroxide to yield 3-fluoro-2-(methoxycarbonyl)benzoic acid", "9. Reduction of 3-fluoro-2-(methoxycarbonyl)benzoic acid with sodium borohydride to yield 3-fluoro-2-(hydroxymethyl)benzoic acid", "10. Esterification of 3-fluoro-2-(hydroxymethyl)benzoic acid with propan-2-ol in the presence of sulfuric acid to yield 3-fluoro-2-(propan-2-yl)benzoic acid"] } | |
Numéro CAS |
1369915-33-2 |
Nom du produit |
3-fluoro-2-(propan-2-yl)benzoic acid |
Formule moléculaire |
C10H11FO2 |
Poids moléculaire |
182.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



